DMHAPC-Chol is a novel cationic lipid synthesized for the purpose of enhancing siRNA transfer into tumor cells []. It is classified as a cationic lipid due to the presence of a positively charged amine group within its structure. This positive charge allows it to effectively bind with negatively charged nucleic acids like siRNA and facilitate their cellular uptake. This property makes DMHAPC-Chol a valuable tool in gene silencing studies and potential therapeutic applications.
DMHAPC-Chol, or N,N-dimethyl-2-(2-hydroxyethyl)-2-(cholesteryloxy)ethylammonium chloride, is a cationic lipid that has gained attention in the field of gene delivery and nanomedicine. It is primarily used as a component in liposomal formulations for the transfection of nucleic acids into cells. This compound is derived from cholesterol, which is a vital component of cell membranes and plays a significant role in various biological processes.
DMHAPC-Chol is synthesized through chemical modification of cholesterol, which is obtained from natural sources or can be synthesized in the laboratory. The synthesis often involves the introduction of hydroxyethyl and dimethylamino groups to enhance its cationic properties, thereby improving its ability to encapsulate and deliver nucleic acids effectively.
DMHAPC-Chol falls under the classification of cationic lipids. These lipids are characterized by their positive charge, which facilitates interaction with negatively charged nucleic acids, such as DNA and RNA. Cationic lipids are crucial for the formation of liposomes, which are spherical vesicles used in drug delivery systems.
The synthesis of DMHAPC-Chol typically involves several steps:
The molecular structure of DMHAPC-Chol consists of a cholesterol backbone with a hydroxyethyl group and a dimethylamino group attached. This structure contributes to its amphiphilic nature, allowing it to form lipid bilayers in aqueous environments.
DMHAPC-Chol participates in various chemical reactions, particularly those involved in forming liposomal structures:
The mechanism by which DMHAPC-Chol facilitates gene delivery involves several steps:
Studies have shown that formulations containing DMHAPC-Chol exhibit enhanced transfection efficiency compared to formulations lacking this cationic lipid .
DMHAPC-Chol is primarily used in:
DMHAPC-Chol (3-β[N-(N′,N′-dimethyl, N′-hydroxyethyl aminopropane) carbamoyl) cholesterol iodide) is a synthetic cationic cholesterol derivative engineered for nucleic acid delivery. Its structure integrates a cholesterol backbone—a natural membrane lipid component—with a quaternary ammonium headgroup linked via a biodegradable carbamoyl bond. The polar headgroup features a hydroxyethyl moiety (-C₂H₄OH), which enhances hydration and hydrogen-bonding capacity compared to simpler alkylammonium groups [2] [3]. This molecular design places DMHAPC-Chol in the subclass of tertiary amine/hydroxyethyl-modified cationic cholesterols, distinct from earlier derivatives like DC-Chol (3β-[N-(N′,N′-dimethylaminoethane)-carbamoyl]cholesterol), which lacks hydroxyl functionality [6]. The carbamoyl linker is strategically designed for enhanced hydrolytic stability over ester-based linkages, while the hydroxyethyl group improves aqueous solubility and interfacial properties [3].
Table 1: Structural Comparison of Key Cationic Cholesterol Derivatives
Compound | Chemical Headgroup | Linker Type | Key Modifications |
---|---|---|---|
DMHAPC-Chol | N,N-dimethyl-N-hydroxyethyl ammonium | Carbamoyl | Hydroxyethyl group |
DC-Chol | N,N-dimethylaminoethane | Carbamoyl | None |
TEAPC-Chol | Triethylammonium propane | Carbamoyl | Bulkier alkyl chains |
Cationic cholesterol derivatives emerged in the 1990s to address the immunogenicity and manufacturing limitations of viral gene vectors. Early analogs like DC-Chol demonstrated the feasibility of cholesterol as a hydrophobic anchor for liposomal gene delivery but exhibited suboptimal transfection efficiency in vivo [6]. DMHAPC-Chol, synthesized in the early 2000s, represented an optimization effort focused on headgroup engineering. The incorporation of a hydroxyethyl group was a deliberate strategy to improve DNA complexation dynamics and endosomal escape, leveraging the hydroxyl’s proton-sponge effect and hydrogen-bonding capability [2] [3]. This innovation aligned with broader advances in lipid nanoparticle (LNP) technology, where ionizable cationic lipids became pivotal for clinical RNAi delivery. Notably, DMHAPC-Chol-based liposomes achieved >90% VEGF gene silencing in tumor cells at 50 nM siRNA doses, rivaling commercial reagents like Lipofectamine 2000 [3]. Its historical significance lies in demonstrating that hydroxyalkyl modifications in cationic lipids enhance nucleic acid delivery efficiency without escalating cytotoxicity—a principle later refined in FDA-approved LNP formulations [1].
Molecular Characteristics
Self-Assembly and Phase Behavior
DMHAPC-Chol exhibits concentration-dependent lyotropic liquid crystalline phases. When formulated with DOPE (1:1 molar ratio), it forms stable, monodisperse liposomes with average diameters of 120–150 nm and zeta potentials of +35 to +50 mV, ideal for cellular uptake [2]. Cholesterol’s role is critical: at ~33 mol%, it maximizes lipid order and bilayer rigidity, as evidenced by fluorescence anisotropy and generalized polarization (GP) studies. This "sweet spot" correlates with enhanced membrane fusion and endosomal escape [5] [10]. Differential scanning calorimetry (DSC) reveals that DMHAPC-Chol abolishes the sharp phase transition of DMPC bilayers, indicating fluid-phase stabilization—a desirable trait for fusogenicity [10].
Table 2: Phase Behavior and Biophysical Parameters of DMHAPC-Chol/DOPE Liposomes
Property | Measurement Technique | Value/Range | Functional Implication |
---|---|---|---|
Liposome Diameter | Dynamic Light Scattering | 120–150 nm | Optimal for cellular endocytosis |
Zeta Potential | Electrophoretic Mobility | +35 to +50 mV | Strong nucleic acid complexation |
Generalized Polarization | Laurdan Fluorescence | 0.35–0.45 (37°C) | Enhanced membrane fluidity |
Phase Transition | DSC | Broadened, <5°C peak width | Fluid-phase stabilization |
Nucleic Acid Complexation and Transfection Efficiency
DMHAPC-Chol electrostatically condenses DNA/RNA into lipoplexes (size: 180–250 nm) at nitrogen-to-phosphate (N/P) ratios ≥ 4. Atomic force microscopy shows lamellar-phase lipoplexes with 6–8 nm spacing between lipid bilayers, accommodating nucleic acid intercalation [2]. The hydroxyethyl group boosts transfection efficiency twofold over DC-Chol derivatives, attributable to:
Table 3: Nucleic Acid Delivery Performance of DMHAPC-Chol Liposomes
Nucleic Acid | Cell Line/Model | Efficiency | Key Metric |
---|---|---|---|
Plasmid DNA | B16-F10 melanoma | 85–90% transfection (luciferase) | 1.5× higher than DC-Chol |
VEGF siRNA | A431 epidermoid carcinoma | >90% gene silencing at 50 nM siRNA | Comparable to INTERFERin® |
Plasmid DNA | Mouse lung (in vivo) | Heterogeneous bronchiole distribution | Intratracheal delivery feasibility |
Stability and Formulation Considerations
Lyophilization studies confirm that DMHAPC-Chol/DOPE liposomes retain transfection activity after freeze-drying and rehydration, provided cryoprotectants (e.g., sucrose) are used. FTIR spectroscopy reveals that the carbamoyl bond (νC=O at 1650–1700 cm⁻¹) remains intact post-lyophilization, ensuring chemical stability [2]. Cholesterol’s role is pivotal here: at 30–40 mol%, it prevents ice-induced phase separation and maintains liposome integrity during freezing [5] [10]. For long-term storage, lyophilized powders remain stable >3 years at -20°C, while lipoplexes should be freshly prepared to avoid aggregation [3].
Table 4: Standardized Nomenclature for DMHAPC-Chol
Nomenclature Type | Name |
---|---|
IUPAC Name | 3-(((((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)carbonyl)amino)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium |
Synonyms | DMHAPC-Chol; Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide |
CAS Registry | 794494-38-5 |
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8